5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-1-(4-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10(2)17-16(21)14-15(11-4-5-11)20(19-18-14)12-6-8-13(22-3)9-7-12/h6-11H,4-5H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHDHHLFUPIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure
The compound can be characterized by its molecular formula and a molecular weight of 278.32 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
The biological activity of triazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but preliminary studies suggest it may influence pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays have demonstrated that triazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound showed cytotoxic effects against MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the micromolar range .
- Mechanisms : Flow cytometry analyses revealed that these compounds can activate apoptotic pathways through upregulation of p53 and caspase-3 cleavage .
Other Biological Activities
Beyond anticancer effects, triazole derivatives are also being explored for their antifungal and antibacterial properties. The presence of the methoxyphenyl group may enhance these activities by improving solubility and bioavailability.
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Apoptosis induction via p53 |
| Cytotoxicity | U-937 | 2.41 | Caspase activation |
| Antifungal Activity | Various | TBD | TBD |
Case Studies
In a recent study published in MDPI, a series of triazole derivatives were synthesized and tested for their anticancer activity. The findings indicated that modifications to the triazole ring significantly impacted biological potency. Specifically, compounds with cyclopropyl substitutions exhibited enhanced cytotoxicity compared to their non-cyclopropyl counterparts .
Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that the introduction of electron-donating groups like methoxy enhances antitumor activity while maintaining selectivity against non-cancerous cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Triazole-4-Carboxamide Derivatives
Substituent Effects on Physicochemical Properties
- Position 1 :
- Position 5 :
- Amide Side Chain :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 5-cyclopropyl-N-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step process starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Functionalization of the 4-methoxyphenyl group via azide formation.
- Introduction of the cyclopropyl and isopropyl groups via carboxamide coupling. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence yield. For example, acetonitrile at 60°C with CuI as a catalyst is common . Validation : Thin-layer chromatography (TLC) and /-NMR are used to confirm intermediate purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Essential for verifying substituent positions (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions. For example, the dihedral angle between the triazole and 4-methoxyphenyl planes is ~73°, influencing molecular packing .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding and π-stacking) using software like CrystalExplorer .
Advanced Research Questions
Q. How can crystallographic data contradictions in triazole-carboxamide derivatives be resolved during refinement?
Discrepancies in bond lengths or angles (e.g., cyclopropyl C–C bonds) often arise from disordered atoms or twinning. Strategies include:
- Using SHELXL for constrained refinement, applying riding models for H-atoms, and setting (non-methyl) or (methyl) .
- Validating with WinGX/ORTEP for thermal ellipsoid visualization and packing diagram generation . Example: A study resolved C15–H15···O1 interactions (2.39 Å) via iterative refinement of displacement parameters .
Q. What methodologies are recommended for analyzing substituent effects on biological activity or reactivity?
- Comparative Hirshfeld Analysis : Compare interaction fingerprints (e.g., % contribution of H-bonds vs. van der Waals forces) across derivatives. For instance, replacing 4-methoxyphenyl with 4-chlorophenyl reduces π-stacking but enhances halogen bonding .
- DFT Calculations : Predict electronic effects (e.g., cyclopropyl ring strain) on carboxamide reactivity .
Q. How can reaction optimization address low yields in triazole-carboxamide synthesis?
- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), temperature (40–80°C), and catalyst (CuI vs. CuBr).
- In Situ Monitoring : Use FT-IR to track azide consumption (peak at ~2100 cm) . Example: A 20% yield increase was achieved by switching from DMF to acetonitrile, reducing side-product formation .
Q. What strategies reconcile contradictory bioactivity data across structural analogs?
- SAR (Structure-Activity Relationship) Mapping : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends.
- Docking Studies : Use AutoDock Vina to simulate target binding (e.g., cytochrome P450 enzymes) and validate with IC assays . Note: Contradictions may arise from assay variability (e.g., cell-line specificity) rather than structural factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
